5-Methyl-3-heptene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-5-methylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNTZRCUPAYGLG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-18-2, 13172-91-3 | |
| Record name | 5-Methyl-3-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Organic Synthesis and Industrial Chemical Research
5-Methyl-3-heptene serves as a crucial intermediate in the synthesis of a variety of organic compounds. ontosight.ailookchem.com Its carbon-to-carbon double bond makes it reactive and suitable for numerous chemical reactions, establishing it as a valuable component in the production of diverse chemical products. lookchem.com
In the industrial sector, it is utilized as an intermediate in the creation of pharmaceuticals and agrochemicals. ontosight.ai Furthermore, this compound can act as a monomer in the polymer industry. lookchem.com Its capacity to undergo polymerization allows for the synthesis of new materials with specific desired properties, such as enhanced strength or flexibility. lookchem.com In academic and industrial laboratories, it is employed as a research compound to explore the fundamental principles of organic chemistry and to investigate new synthetic pathways. lookchem.com For instance, research has demonstrated its production from biomass-derived 5-methyl-3-heptanone through a one-step catalytic process, highlighting its relevance in the development of sustainable chemical processes.
Stereoisomeric Forms and Stereochemical Considerations in Research
The molecular structure of 5-methyl-3-heptene gives rise to multiple stereoisomers, a critical consideration in advanced chemical synthesis. The double bond between the third and fourth carbons results in geometric isomerism, leading to two distinct forms: (E)-5-methyl-3-heptene (trans) and (Z)-5-methyl-3-heptene (cis). nist.govnist.govstenutz.eu
Additionally, the carbon atom at the fifth position is a chiral center, meaning it can exist in two different spatial arrangements, designated as (R) and (S) enantiomers. quora.com The combination of geometric isomerism and chirality results in four possible stereoisomers for this compound:
(3E,5R)-5-Methyl-3-heptene
(3E,5S)-5-Methyl-3-heptene
(3Z,5R)-5-Methyl-3-heptene
(3Z,5S)-5-Methyl-3-heptene
The specific stereoisomer used can significantly influence the outcome and efficiency of a chemical reaction, as well as the biological activity of the resulting products. Therefore, the stereoselective synthesis of a particular isomer of this compound is a key focus in research, often employing methods like the Wittig reaction or Julia-Kocienski olefination to control the geometry of the double bond. brainly.comlibretexts.orgpreprints.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C8H16 | nist.govnih.govnih.gov |
| Molecular Weight | 112.21 g/mol | nist.govnih.govnih.gov |
| Boiling Point | ~120 °C | ontosight.aistenutz.euchemicalbook.com |
| Density | ~0.71-0.72 g/cm³ | ontosight.ailabproinc.com |
| CAS Number | 53510-18-2 (unspecified stereoisomer) | nist.gov |
| 13172-91-3 (cis- and trans-mixture) | lookchem.comnist.govnih.gov | |
| Synonyms | (E)-5-Methylhept-3-ene, (Z)-5-Methylhept-3-ene | nist.govthegoodscentscompany.com |
Historical Development of Research on Branched Heptenes
De Novo Synthesis from Simpler Carbon Feedstocks
Building the carbon skeleton of this compound from smaller, readily available precursors is a fundamental approach in organic synthesis. These methods offer flexibility in introducing specific structural features and isotopes. cdnsciencepub.com
Utilizing C4 Precursors: Hydroboration-Oxidation and Subsequent Dehydration Strategies
One conceptual pathway to this compound involves the use of C4 precursors. A synthetic design could start with a four-carbon alkyne, such as 1-butyne (B89482). brainly.com The initial step involves hydroboration of 1-butyne, a reaction that adds a borane (B79455) (BH3) across the triple bond. brainly.comlibretexts.orgwikipedia.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H2O2) in a basic medium yields an alcohol. brainly.commasterorganicchemistry.com This process, known as hydroboration-oxidation, is a powerful tool for the anti-Markovnikov hydration of alkynes and alkenes. libretexts.orgwikipedia.org The alcohol formed can then undergo acid-catalyzed dehydration to generate an alkene. brainly.com
It is important to note that the direct hydroboration-oxidation of 1-butyne would lead to butanal, which would then require further carbon-carbon bond-forming reactions to build the eight-carbon backbone of this compound. A more direct C4-based strategy might involve the coupling of C4 organometallic reagents.
Application of Wittig Reaction Methodologies for Alkene Formation
The Wittig reaction provides a robust and widely used method for the synthesis of alkenes with a high degree of control over the location of the double bond. wikipedia.orgopenstax.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wikipedia.org To synthesize this compound, a strategic disconnection of the double bond reveals two possible Wittig approaches.
One approach would involve the reaction of propanal (a three-carbon aldehyde) with a five-carbon ylide, (2-methylbutyl)triphenylphosphonium halide. The alternative, and often more practical approach, involves reacting 2-methylpentanal (B94375) (a six-carbon aldehyde) with a two-carbon ylide, such as ethylidenetriphenylphosphorane. The choice between these pathways often depends on the accessibility of the starting carbonyl compound and the alkyl halide required for the ylide preparation. openstax.org The Wittig reaction is particularly valuable because it ensures the formation of the C=C double bond at a specific, predetermined position within the molecule. openstax.org
| Reactant 1 (Carbonyl) | Reactant 2 (Ylide) | Product |
| Propanal | (2-Methylbutyl)triphenylphosphonium halide | This compound |
| 2-Methylpentanal | Ethylidenetriphenylphosphorane | This compound |
Alkene Isomerization as a Controlled Synthetic Pathway to this compound
Alkene isomerization is a process where the position of a double bond within a molecule is changed, typically through the use of a catalyst. nih.govacs.org This can be a strategic step to obtain a thermodynamically more stable internal alkene from a less stable terminal alkene or to selectively produce a desired isomer. nih.gov For instance, if a synthetic route yields an isomeric mixture of heptenes, catalytic isomerization can be employed to enrich the desired this compound. brainly.com The process is often catalyzed by transition metals, such as nickel, iridium, or palladium complexes. nih.govacs.org The specific catalyst and reaction conditions can influence the selectivity towards a particular isomer, including the E/Z stereochemistry of the double bond. nih.gov
Catalytic Transformations from Related Oxygenated Compounds
The conversion of oxygenated precursors, which can be derived from biomass, into alkenes is a significant area of research for the production of sustainable chemicals and fuels. mdpi.comresearcher.life
Hydrodeoxygenation of 5-Methyl-3-heptanone Precursors
A one-step catalytic process has been developed for the hydrodeoxygenation (HDO) of 5-methyl-3-heptanone to produce a mixture of C8 alkenes, including this compound and 5-methyl-2-heptene (B1638028), as well as 3-methylheptane (B165616). mdpi.comdntb.gov.ua This reaction is typically carried out using a bifunctional heterogeneous catalyst, such as a transition metal (like copper or platinum) supported on alumina (B75360) (Al2O3). mdpi.comresearchgate.net The process operates under relatively mild conditions, with reaction temperatures ranging from 180 °C to 260 °C at atmospheric pressure. mdpi.comdntb.gov.ua
The reaction mechanism involves two main steps. First, the 5-methyl-3-heptanone is hydrogenated to 5-methyl-3-heptanol (B97940) over the metal sites of the catalyst. Subsequently, the alcohol undergoes dehydration on the acidic sites of the alumina support to form the C8 alkenes. mdpi.comdntb.gov.ua The selectivity towards alkenes versus the fully saturated alkane can be controlled by the choice of metal and the reaction parameters. For example, a 20 wt% copper on alumina catalyst showed high selectivity (~82%) for C8 alkenes at 220 °C, whereas a 1 wt% platinum on alumina catalyst favored the production of 3-methylheptane with up to 97% selectivity. mdpi.comdntb.gov.ua
| Catalyst | Temperature (°C) | H2/Ketone Molar Ratio | Major Product(s) | Alkene Selectivity (%) |
| 20 wt% Cu-Al2O3 | 220 | 2 | C8 Alkenes & C8 Alkane | ~82 |
| 1 wt% Pt-Al2O3 | 180-260 | Various | C8 Alkane | Low |
Design and Application of Bifunctional Catalysts in this compound Synthesis
The synthesis of this compound can be effectively achieved through a one-step hydrodeoxygenation process starting from 5-methyl-3-heptanone. mdpi.comdntb.gov.ua This process utilizes a bifunctional heterogeneous catalyst that combines both hydrogenation and dehydration functionalities on a single platform. mdpi.com The catalyst design typically involves loading a transition metal, which provides the hydrogenation sites, onto a support material that offers acidic sites for dehydration. mdpi.comdntb.gov.ua
A prominent example of this approach is the use of copper (Cu) or platinum (Pt) supported on alumina (Al₂O₃). mdpi.com In this system, the metal sites catalyze the initial hydrogenation of the C8 ketone (5-methyl-3-heptanone) to the corresponding C8 alcohol, 5-methyl-3-heptanol. mdpi.comdntb.gov.ua Subsequently, the acidic sites on the alumina support facilitate the dehydration of this alcohol intermediate to yield a mixture of C8 alkenes, primarily this compound and 5-methyl-2-heptene. mdpi.com
The reaction conditions, particularly temperature and the molar ratio of hydrogen to the ketone substrate, have a significant impact on the product distribution. mdpi.com Research has shown that with a 20 wt% Cu–Al₂O₃ catalyst, the selectivity towards C8 alkenes can be optimized. For instance, at a reaction temperature of 220 °C and an H₂/C8 ketone molar ratio of 2, the highest selectivity for the desired alkenes (approximately 82%) was achieved. mdpi.comdntb.gov.ua In contrast, platinum-based catalysts, such as 1 wt% Pt–Al₂O₃, exhibit much higher hydrogenation activity. mdpi.comresearchgate.net This leads to the further hydrogenation of the initially formed C8 alkenes into the corresponding C8 alkane, 3-methyl-heptane, with selectivities reaching up to 97%. mdpi.comresearchgate.net
The catalysts are typically prepared using methods like incipient wetness impregnation. mdpi.com Characterization techniques such as ammonia (B1221849) and carbon dioxide temperature-programmed desorption (NH₃-TPD and CO₂-TPD) are employed to analyze the acid-base properties of the prepared catalysts, which are crucial for their performance. mdpi.com
Table 1: Performance of Bifunctional Catalysts in 5-Methyl-3-heptanone Conversion This table summarizes the conversion and selectivity data for the hydrodeoxygenation of 5-methyl-3-heptanone over different bifunctional catalysts under optimized conditions.
| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | Ketone Conversion (%) | Alkene Selectivity (%) [a] | Alkane Selectivity (%) [b] | Source |
| 20 wt% Cu–Al₂O₃ | 220 | 2 | High | ~82 | Variable | mdpi.comdntb.gov.ua |
| 1 wt% Pt–Al₂O₃ | 180-260 | Various | 99.9 | Low | up to 97 | mdpi.comresearchgate.net |
[a] Mixture of this compound and 5-methyl-2-heptene. [b] 3-methyl-heptane.
Enantioselective and Regioselective Synthesis Strategies for this compound and its Analogues
While specific enantioselective routes to this compound are not extensively detailed in the reviewed literature, the principles can be understood through the synthesis of its structural analogues. Enantioselective synthesis is crucial for producing specific stereoisomers of a compound, which is often required in applications like pharmaceuticals and pheromones. nih.gov
An example of an enantioselective strategy for an analogue is the synthesis of (S)-2-hydroxy-5-methyl-3-hexanone. researchgate.net This process starts from 5-methyl-3-hexanone, which is deprotonated and reacted with chlorotrimethylsilane (B32843) to form a silyl (B83357) enol ether. researchgate.net The key step is the Sharpless asymmetric dihydroxylation (AD) of this intermediate. Using the AD-mix-β catalyst, the desired (R)-enantiomer of 2-hydroxy-5-methyl-3-hexanone (B12690846) was obtained in a 76.9% yield with a 75.6% enantiomeric excess (ee). researchgate.net This demonstrates how chiral catalysts can induce stereoselectivity in the synthesis of molecules with a similar carbon backbone to this compound.
Another relevant example is the enantioselective synthesis of Pregabalin, (S)-(+)-3-aminomethyl-5-methylhexanoic acid. nih.gov The key step in this synthesis is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine (B1218219) ligand (Me-DuPHOS). This reaction proceeds with very high enantiomeric excess, producing the desired (S)-enantiomer. nih.gov Subsequent reduction of the nitrile group yields the final product. nih.gov Such catalytic asymmetric hydrogenation methods could potentially be adapted for the synthesis of chiral precursors to this compound.
Regioselective synthesis, which involves controlling the region of a molecule where a chemical bond is made or broken, is also a critical strategy. For instance, the reaction of 2-quinolinesulfenyl bromide with 1-heptene (B165124) proceeds regioselectively to yield 2-pentyl-1,2-dihydro mdpi.comsmolecule.comthiazolo[3,2-a]quinolin-10-ium bromide in high yield. mdpi.com This control over which constitutional isomer is formed is fundamental in complex organic synthesis. While not directly applied to this compound in the sources, the dehydration of 5-methyl-3-heptanol over an acid catalyst to form a mixture of this compound and 5-methyl-2-heptene is an example where regioselectivity is a factor. mdpi.com Controlling the position of the double bond in such elimination reactions is a classic challenge in regioselective synthesis.
Table 2: Examples of Enantioselective Synthesis for Analogues This table presents results from enantioselective reactions for compounds structurally related to this compound.
| Target Compound | Key Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Source |
| (R)-2-hydroxy-5-methyl-3-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 76.9 | 75.6 | researchgate.net |
| (S)-2-hydroxy-5-methyl-3-hexanone | Shi's Asymmetric Epoxidation | Catalyst from L-fructose | 50 | 72.8 | researchgate.net |
| (S)-3-cyano-5-methylhexanoate | Asymmetric Hydrogenation | Rhodium Me-DuPHOS | High | Very High | nih.gov |
Mechanistic Studies of Alkene Addition Reactions
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition reactions. libretexts.orglookchem.com
Catalytic Hydrogenation Mechanisms and Catalyst Optimization
Catalytic hydrogenation is a fundamental reaction of alkenes, converting them into saturated alkanes. libretexts.org The process for this compound involves the addition of two hydrogen atoms across the double bond to yield 3-methylheptane. mdpi.com This reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate. libretexts.org
The mechanism occurs on the surface of a solid metal catalyst. pressbooks.pub Both the alkene and hydrogen gas (H₂) are adsorbed onto the metal surface, which facilitates the cleavage of the strong H-H bond. libretexts.orgpressbooks.pub The hydrogen atoms are then added to the same side of the alkene's double bond, a process known as syn-addition. libretexts.orgpressbooks.pub
Research into the production of C8 alkenes from biomass-derived ketones has provided insights into catalyst performance for the hydrogenation of the this compound and 5-methyl-2-heptene mixture. mdpi.comresearchgate.net In these processes, 5-methyl-3-heptanone is first hydrogenated to an alcohol, which is then dehydrated to a mixture of alkenes, including this compound. mdpi.comresearchgate.net These alkenes can be further hydrogenated to 3-methylheptane. mdpi.comresearchgate.net The choice of catalyst is critical in determining the final product distribution. Platinum (Pt) is a highly active hydrogenation catalyst, strongly favoring the production of the C8 alkane, while copper (Cu) based catalysts can be optimized to favor the C8 alkenes. mdpi.com
| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | C8 Ketone Conversion (%) | C8 Alkenes Selectivity (%) | C8 Alkane Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| 20% Cu-Al₂O₃ | 220 | 2 | Not specified | ~82 | Not specified | mdpi.comresearchgate.net |
| 20% Cu-Al₂O₃ | 220 | 25 | High | 45 | Increased | mdpi.com |
| 1% Pt-Al₂O₃ | 220 | 25 | 99.9 | Low | ~97 | mdpi.com |
Hydrohalogenation Pathways and Product Selectivity
The reaction of this compound with hydrogen halides (HX), such as HBr or HCl, is a classic example of electrophilic addition. nowgongcollege.edu.in The reaction is initiated by the attack of the alkene's pi bond on the electrophilic proton of the HX molecule. masterorganicchemistry.com This forms a carbocation intermediate and a halide ion. masterorganicchemistry.com
Product selectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. nowgongcollege.edu.inmasterorganicchemistry.com The underlying principle is the formation of the most stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, protonation can occur at either C3 or C4.
Protonation at C4: Forms a tertiary carbocation at C5. This is a relatively stable carbocation.
Protonation at C3: Forms a secondary carbocation at C4.
Because a tertiary carbocation is more stable than a secondary one, the reaction will preferentially proceed through the tertiary carbocation, leading to the major product where the halogen is attached to the C5 carbon. masterorganicchemistry.com
An exception to this pathway occurs with the addition of HBr in the presence of peroxides. This reaction proceeds via a free-radical mechanism, leading to anti-Markovnikov addition, where the bromine atom attaches to the less substituted carbon of the double bond.
Oxidation Reactions and Formation of Derived Compounds
The double bond in this compound is readily oxidized, leading to a variety of derived compounds, typically by forming carbon-oxygen bonds. smolecule.com
Epoxidation: Reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane). libretexts.org This reaction involves the concerted addition of an oxygen atom to the double bond, producing 5-methyl-3,4-epoxyheptane. These epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to form anti-diols. libretexts.org
Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). The stereochemistry of the product depends on the reagent used.
Syn-dihydroxylation: Using oxidizing agents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) results in the syn-addition of two hydroxyl groups across the double bond. This forms syn-5-methyl-3,4-heptanediol. libretexts.org
Anti-dihydroxylation: This is achieved via a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening. This pathway yields anti-5-methyl-3,4-heptanediol. libretexts.org
Oxidative cleavage of the double bond with stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup will break the carbon-carbon double bond entirely, forming smaller carbonyl compounds and carboxylic acids.
Polymerization Research Involving this compound as a Monomer
This compound can serve as a monomer in the production of polymers, creating materials with specific properties. lookchem.com
Homopolymerization Studies and Kinetic Analysis
Research has shown that internal olefins, such as 3-heptene (B165601) (a close structural analog to this compound), can undergo polymerization in the presence of Ziegler-Natta catalysts. tandfonline.com This process is known as monomer-isomerization polymerization. tandfonline.com The mechanism involves the catalyst first inducing the isomerization of the internal alkene to a terminal alkene (1-alkene). tandfonline.com In the case of 3-heptene, it isomerizes to 1-heptene, which then undergoes polymerization. tandfonline.com
Studies on 3-heptene show that it polymerizes with monomer isomerization, although the polymer yield is relatively low compared to the polymerization of a pure 1-alkene. tandfonline.com During the reaction, both geometric and positional isomerization of the unreacted heptene (B3026448) monomers occur, approaching an equilibrium mixture. tandfonline.com It is expected that this compound would follow a similar pathway, first isomerizing to 5-methyl-1-heptene (B83755) before incorporating into a polymer chain.
| Monomer | Catalyst System | Time (hr) | Polymer Yield (%) | Isomer Distribution of Unreacted Monomer (%) | Source |
|---|---|---|---|---|---|
| 1-Heptene | (C₂H₅)₃Al-TiCl₃ | 20 | 68.3 | 1-Heptene (80.2), 2-Heptene (B165337) (18.1), 3-Heptene (1.7) | tandfonline.com |
| 2-Heptene | (C₂H₅)₃Al-TiCl₃ | 120 | 32.4 | 1-Heptene (1.6), 2-Heptene (71.3), 3-Heptene (27.1) | tandfonline.com |
| 3-Heptene | (C₂H₅)₃Al-TiCl₃ | 120 | 5.2 | 1-Heptene (1.5), 2-Heptene (69.8), 3-Heptene (28.7) | tandfonline.com |
*Data based on heptene isomers provides a model for the expected behavior of this compound.
Copolymerization Strategies and Resultant Material Properties
Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for tailoring the properties of the final material. lookchem.com By incorporating a monomer like this compound into a polymer chain with other olefins, properties such as flexibility, strength, and chemical resistance can be modified. lookchem.com
Monomer-isomerization copolymerization has been demonstrated with internal olefins like 2-heptene and 2-butene. tandfonline.com This suggests that this compound could be copolymerized with other simple alkenes using Ziegler-Natta catalysts. The rate of copolymerization and the composition of the resulting polymer would depend on the relative reactivities and concentrations of the comonomers. tandfonline.com The incorporation of the branched C8 structure of this compound would disrupt the crystallinity of a linear polymer like polyethylene, potentially increasing its flexibility and lowering its density.
Catalytic Systems for Controlled Polymerization (e.g., Chain-walking Polymerization)
The polymerization of internal olefins such as this compound presents a unique challenge due to their lower reactivity compared to terminal α-olefins. However, the advent of "chain-walking" catalysts, particularly late-transition-metal complexes, has enabled the transformation of these monomers into complex, branched polymers. α-Diimine nickel and palladium catalysts are at the forefront of this technology.
The mechanism of chain-walking polymerization circumvents the low reactivity of the internal double bond. mdpi.com Instead of direct insertion, the catalyst can migrate or "walk" along the hydrocarbon chain through a series of β-hydride elimination and reinsertion steps. uni-konstanz.de This isomerization process can relocate the metal center to the terminus of the monomer, which is then readily inserted into the growing polymer chain. The result is not a simple linear polymer but a structure with controlled branching. researchgate.net
For an internal olefin like this compound, a chain-walking catalyst would not only facilitate polymerization but also generate a unique microstructure. The catalyst could walk along the heptene chain, leading to various points of attachment to the polymer backbone, resulting in methyl, ethyl, and longer branches. Research on analogous internal olefins, such as 3-heptene and 4-octene, demonstrates that α-diimine nickel catalysts can produce amorphous, branched polymers with high molecular weights. researchgate.netresearchgate.net The degree and type of branching can be tuned by modifying the catalyst structure (e.g., the steric bulk of the ligands) and the polymerization conditions. uni-konstanz.dersc.org
For instance, studies on the polymerization of 4-octene with α-diimine nickel catalysts have shown the formation of periodically branched polymers. researchgate.net Similarly, palladium-diimine catalysts, while often used for α-olefins, can polymerize internal olefins, sometimes after isomerizing them to a terminal position. acs.org The polymerization of this compound would be expected to follow these principles, yielding highly branched, amorphous polyolefins whose properties are dictated by the precise catalyst system employed.
Table 1: Representative Catalytic Systems for Chain-Walking Polymerization of Internal Olefins
| Catalyst Type | Monomer Analogue | Key Research Findings | Reference |
|---|---|---|---|
| α-Diimine Nickel (II) Complexes | 3-Heptene | Produces amorphous, branched poly(3-heptene) with branching densities independent of reaction time or temperature. | researchgate.net |
| α-Diimine Palladium (II) Complexes | 1-Hexene (B165129) / Internal Olefins | Catalyzes polymerization alongside isomerization of 1-hexene to internal olefins. The rate of polymerization is typically slower for the internal isomers. | acs.org |
| Phenyl Substituted α-Diimine Nickel Catalysts | 4-Octene | Achieves living/controlled polymerization, yielding periodically branched polymers with low glass transition temperatures (approx. -66 °C). | researchgate.net |
| Bulky α-Diimine Palladium Complexes | 1-Octene | Generates high molecular weight poly(1-octene) with varying branching densities (39–131/1000 C) that can be modulated by catalyst structure. This demonstrates the principle of creating specific microstructures. | rsc.org |
Isomerization Dynamics and Stereochemical Control
The double bond in this compound is not static; it can undergo both geometric (E/Z) and positional isomerization under various catalytic influences. Understanding and controlling these dynamics are crucial for selective synthesis and subsequent reactions.
E/Z Isomerization Mechanisms and Catalytic Influence
The designation E (entgegen, opposite) and Z (zusammen, together) refers to the spatial arrangement of substituents around the C3=C4 double bond. libretexts.org The interconversion between these two geometric isomers, or stereoisomers, requires breaking the π-bond, allowing rotation, and then reforming the bond. This process is energetically demanding and typically requires a catalyst.
Several catalytic systems can facilitate E/Z isomerization:
Acid Catalysis : Strong acids can protonate the double bond to form a carbocation intermediate. This intermediate allows for free rotation around the former C=C bond before deprotonation re-forms the alkene, yielding a mixture of E and Z isomers. brainly.com
Metal Hydride Catalysis : Transition metal hydrides, such as those formed in situ from nickel precatalysts like [Ni(P(OEt)₃)₄], are effective for alkene isomerization. acs.org The mechanism involves the insertion of the alkene into the metal-hydride bond, followed by β-hydride elimination. This reversible process can lead to the formation of both E and Z isomers as the system moves toward thermodynamic equilibrium.
Photochemical Isomerization : The photolysis of related vinyl iodides has been shown to induce E/Z isomerization through the formation of vinyl radical intermediates, suggesting that photochemical methods could also be applied to this compound. dss.go.th
The final E/Z ratio in a catalytically isomerized mixture often reflects the thermodynamic stability of the isomers, with the E (trans) isomer generally being more stable and thus favored due to lower steric hindrance. smolecule.com
Positional Isomerization to Other Heptenes and Thermodynamic Considerations
Beyond E/Z isomerization, the double bond in this compound can migrate along the carbon chain to form other constitutional isomers, such as 5-methyl-2-heptene and 5-methyl-1-heptene. This positional isomerization is a key reaction, often competing with other desired transformations.
This process is readily achieved with catalysts similar to those used for E/Z isomerization, particularly acid catalysts and transition metal complexes. For example, in a one-step process to produce C₈ alkenes from 5-methyl-3-heptanone, bifunctional catalysts composed of a transition metal (like Platinum or Copper) on an alumina support were used. mdpi.com Under these conditions, the initially formed this compound was found to isomerize to 5-methyl-2-heptene. The ratio of these products was significantly influenced by the reaction temperature and the specific catalyst used, highlighting the dynamic nature of this equilibrium. mdpi.com
Thermodynamic Considerations: The distribution of isomers at equilibrium is governed by their relative thermodynamic stabilities. Generally, for alkenes, stability increases with the degree of substitution of the double bond and trans isomers are favored over cis isomers.
Internal vs. Terminal Alkenes : Internal alkenes (like this compound and 5-methyl-2-heptene) are thermodynamically more stable than terminal alkenes (like 5-methyl-1-heptene).
E vs. Z Isomers : The (E)-isomer of 5-methyl-2-heptene is noted to be of higher thermodynamic stability than the (Z)-isomer due to reduced steric strain. smolecule.com
In the hydrodeoxygenation study, the production of both this compound and 5-methyl-2-heptene indicates that they are close in thermodynamic stability, with the reaction conditions dictating the final product ratio. mdpi.com For example, using a 20% Cu-Al₂O₃ catalyst at 220 °C, a selectivity of approximately 82% for the C₈ alkene mixture was achieved, demonstrating that these isomerization reactions are highly significant. mdpi.com
Table 2: Product Distribution in Catalytic Conversion of 5-Methyl-3-heptanone
Illustrates the formation and positional isomerization of this compound under specific catalytic conditions.
| Catalyst | Temperature | Primary Alkene Product | Isomerized Alkene Product | Key Observation | Reference |
|---|---|---|---|---|---|
| 20% Cu-Al₂O₃ | 220 °C | This compound | 5-Methyl-2-heptene | A mixture of C₈ alkenes and alkane is produced, with alkene selectivity reaching ~82%. This shows significant formation of both positional isomers. | mdpi.com |
| 1% Pt-Al₂O₃ | 180-260 °C | This compound | 5-Methyl-2-heptene | Pt, being a more active hydrogenation catalyst, primarily converted the alkenes further to the C₈ alkane (3-methyl-heptane). However, the intermediate formation of both alkene isomers occurs. | mdpi.com |
Theoretical and Computational Chemistry Studies on 5 Methyl 3 Heptene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and energetics of 5-methyl-3-heptene. researchgate.net These methods solve approximations of the Schrödinger equation to find the energy of a molecule as a function of its atomic positions. researchgate.net This allows for the calculation of key properties that govern the molecule's stability and reactivity.
Modern machine learning methods are also being integrated with quantum chemistry to predict molecular properties with high accuracy, approaching that of sophisticated methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). arxiv.org For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various thermochemical parameters.
Key energetic properties for this compound have been compiled, providing a baseline for theoretical models.
Selected Thermochemical Data for this compound
| Property | Value | Units |
|---|---|---|
| Enthalpy of Formation (gas, 298.15 K) | -103.5 ± 1.8 | kJ/mol |
| Ideal Gas Heat Capacity (298.15 K) | 225.49 | J/mol·K |
| Standard Gibbs Free Energy of Formation | 66.82 | kJ/mol |
Data sourced from Cheméo chemeo.com
These values are crucial for thermodynamic modeling of reactions involving this compound. Quantum chemical methods can further break down the electronic contributions to these values, analyzing factors like hyperconjugation and steric strain that arise from the methyl group and the position of the double bond.
Reaction Kinetics and Thermodynamics Modeling
Modeling the kinetics and thermodynamics of reactions involving this compound is crucial for understanding its chemical transformations, such as in combustion or industrial synthesis. These models rely on data derived from both experimental studies and computational chemistry.
Like other alkenes, this compound can undergo a variety of isomerization and decomposition reactions, particularly at elevated temperatures as seen in combustion processes. osti.govosti.gov Theoretical studies on analogous alkenes, such as n-hexene isomers, provide a framework for understanding these pathways. osti.gov
Key reaction pathways include:
Isomerization: Intramolecular hydrogen transfer reactions are a significant pathway for isomerization. nist.govnih.gov For this compound, this can involve the migration of the double bond or skeletal rearrangement, leading to isomers like 5-methyl-2-heptene (B1638028). mdpi.com The position of allylic hydrogen atoms is critical, as their abstraction leads to resonantly stabilized radicals, facilitating these isomerization processes. osti.gov
Decomposition: The primary decomposition route for alkenes is often the breaking of an allylic C-C bond. osti.gov For this compound, this would lead to the formation of smaller alkyl and alkenyl radicals. Another pathway is retro-ene reaction, which involves the concerted decomposition of the alkene into two smaller alkenes. osti.gov
Studies on the decomposition of the related 5-methylhex-1-yl radical show that such processes are competitive with isomerization and proceed through beta C-C bond scission. nist.govnih.gov The resulting product distribution is a complex function of the relative rates of these competing pathways.
Understanding the competition between reaction pathways requires mapping the potential energy surface (PES) for the system. libretexts.org A PES is a multidimensional surface that relates the potential energy of a molecule to its geometry. researchgate.net Minima on this surface correspond to stable reactants and products, while first-order saddle points represent transition states—the highest energy point along the minimum energy pathway between a reactant and a product. libretexts.orgutah.edu
For the isomerization of this compound, computational methods can be used to:
Locate Stationary Points: Optimize the geometries of the reactant (this compound), the product (e.g., 5-methyl-2-heptene), and the transition state connecting them. ru.nl
Verify Transition States: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.netru.nl
Map the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path from the transition state downhill to the connected reactant and product, confirming the mechanism. ru.nl
The calculated energy difference between the transition state and the reactant provides the activation energy, a key parameter in kinetic modeling. uclouvain.be This analysis allows for a direct comparison of the energy barriers for different isomerization and decomposition pathways, enabling prediction of the dominant reaction channels under various conditions.
Isomerization and Decomposition Reaction Pathways
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on stationary points on the PES, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules. researchgate.net An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. researchgate.net
For this compound, MD simulations can reveal:
Conformational Preferences: The molecule is not static; its alkyl chain can rotate around single bonds, leading to numerous conformations. MD simulations can explore the accessible conformational space and determine the relative populations of different conformers.
Flexibility and Dynamics: Analysis of the simulation trajectory, for example by calculating the root-mean-square fluctuation (RMSF) of atoms, can identify which parts of the molecule are more flexible. galaxyproject.org For this compound, the terminal ethyl and propyl groups are expected to show higher flexibility.
Solvent Effects: By performing simulations in an explicit solvent, one can study how interactions with solvent molecules influence the conformational equilibrium and dynamics of this compound.
Conformational analysis of the simulation data, often visualized using plots of dihedral angles, can identify the most stable secondary structures and the energy barriers to rotation between them, providing a more complete picture of the molecule's behavior in a realistic environment. nih.gov
Computational Approaches to Catalyst Design for this compound Transformations
Computational chemistry plays a vital role in designing catalysts for specific chemical transformations. A relevant transformation is the hydrodeoxygenation of 5-methyl-3-heptanone to produce this compound, which can be achieved using bifunctional heterogeneous catalysts. mdpi.com
Computational approaches can accelerate the discovery and optimization of catalysts for this and other transformations through several strategies:
Mechanism Elucidation: DFT calculations can be used to model the reaction mechanism on a catalyst surface. This involves calculating the adsorption energies of reactants (e.g., 5-methyl-3-heptanone, H₂) and intermediates, as well as the activation barriers for elementary steps like hydrogenation and dehydration. This was demonstrated in a study using Pt/Al₂O₃ and Cu–Al₂O₃ catalysts, where platinum's higher hydrogenation activity led to the C8 alkane, while the copper catalyst produced a mixture of C8 alkenes, including this compound. mdpi.com
High-Throughput Screening: Computational methods allow for the rapid screening of a large number of potential catalyst materials. researchgate.net By identifying descriptors—simple properties that correlate with catalytic activity (e.g., the d-band center of a metal)—researchers can quickly identify promising candidates for further study. pnnl.gov
Virtual Ligand/Support Design: In cases where catalysts involve complex ligands or supports, computational tools can be used to design and evaluate new structures virtually. acs.org This "in-silico" design allows for the exploration of a vast chemical space to find catalysts with enhanced activity, selectivity, or stability before committing to costly and time-consuming synthesis. beilstein-institut.de
By combining kinetic modeling with these computational design strategies, a feedback loop can be created to rationally guide the development of next-generation catalysts for the efficient synthesis and transformation of this compound. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-methyl-2-heptene |
| 5-methylhex-1-yl radical |
| 5-methyl-3-heptanone |
| Platinum |
| Copper |
Analytical Research Methodologies for 5 Methyl 3 Heptene and Its Derivatives
Advanced Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is a cornerstone for separating 5-methyl-3-heptene from complex hydrocarbon mixtures and distinguishing between its isomers.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and purity evaluation of this compound. d-nb.info In this technique, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio. d-nb.info
The molecular weight of this compound is 112.21 g/mol , which corresponds to the molecular ion peak (M+) at an m/z of 112 in the mass spectrum. nist.govnih.gov The fragmentation pattern is key to its identification. Alkenes like this compound undergo characteristic fragmentation, primarily through cleavage of C-C bonds. docbrown.info A prominent fragmentation pathway for alkenes is the cleavage of the bond allylic to the double bond, which results in a stable allylic cation. gatech.edu For this compound, the mass spectrum shows characteristic peaks that aid in its identification. The NIST library data for a cis- and trans-mixture indicates a top peak at m/z 55, a second highest at m/z 83, and a third highest at m/z 41. nih.gov The fragmentation of alkanes and alkenes often involves the loss of small alkyl radicals like methyl (CH₃, loss of 15 mass units) or ethyl (C₂H₅, loss of 29 mass units). libretexts.orglibretexts.org
In the analysis of products from the oligomerization of 1-butene (B85601), GC-MS was used to identify various methyl-heptene isomers, including trans/cis-5-methyl-3-heptene. osti.gov The technique is also essential in analyzing the complex mixtures from the pyrolysis of materials like municipal waste and tires, where hundreds of compounds, including various C4–C12 olefins, are identified. akjournals.com
Table 1: GC-MS Fragmentation Data for this compound Mixture
| Property | Value |
|---|---|
| NIST Number | 113484 |
| Total Peaks | 35 |
| Top Peak (m/z) | 55 |
| 2nd Highest Peak (m/z) | 83 |
| 3rd Highest Peak (m/z) | 41 |
Data sourced from PubChem CID 5462826. nih.gov
Capillary gas chromatography is indispensable for resolving complex mixtures of alkene isomers, including the geometric (cis/trans) and positional isomers of this compound. nist.gov The high resolution of capillary columns, which can be very long and have small internal diameters, allows for the separation of compounds with very similar boiling points. cdnsciencepub.comresearchgate.net
The retention of an analyte on a GC column is quantified by its retention index (I). For (E)-5-methyl-3-heptene (the trans isomer), reported retention indices vary depending on the column and conditions. For example, on a Petrocol DH capillary column at 30°C, the retention index is 767.8. nist.gov On a squalane (B1681988) capillary column, values of 758.7 (at 30°C) and 756 (at 100°C) have been recorded. nist.gov These indices are crucial for identifying specific isomers within a complex mixture by comparing them to known standards. nist.govresearchgate.net
Studies on the composition of catalytically cracked gasoline and products from 1-butene oligomerization have successfully utilized capillary GC to separate and identify numerous acyclic octenes, including this compound. osti.govnist.gov In one study, comprehensive two-dimensional gas chromatography (GC×GC) was employed for detailed analysis of volatile organic compounds, demonstrating the separation of various heptene (B3026448) and methyl-hexene isomers. The choice of stationary phase, column dimensions, and temperature programming are critical parameters that are optimized to achieve the desired separation of these closely related alkene isomers. cdnsciencepub.comunl.edu
Table 2: Experimental Retention Indices for (E)-5-Methyl-3-heptene
| Column Type | Active Phase | Temperature (°C) | Carrier Gas | Retention Index (I) | Reference |
|---|---|---|---|---|---|
| Capillary | Petrocol DH | 30 | H₂ | 767.8 | Soják, Addová, et al., 2004 nist.gov |
| Capillary | Squalane | 30 | He | 758.7 | Soják, Addová, et al., 2004 nist.gov |
| Capillary | Squalane | 100 | He | 756 | Lulova, Leont'eva, et al., 1976 nist.gov |
Data sourced from the NIST WebBook. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment
Spectroscopic Characterization in Mechanistic and Structural Research
Spectroscopic methods are fundamental for elucidating the precise structure of this compound and for investigating reaction mechanisms where it is an intermediate or product. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups. nd.eduresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com For this compound, the key features in its IR spectrum would be the C=C stretch of the alkene double bond and the C-H stretches and bends associated with both the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl groups. nist.gov The exact position of these absorptions can help differentiate between cis and trans isomers.
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products without the need to withdraw samples. chemrxiv.org This is particularly valuable for understanding reaction kinetics and optimizing conditions.
For reactions involving alkenes like this compound, in-situ IR spectroscopy is a highly effective method. acs.org For example, in hydroformylation reactions, the consumption of the alkene and the formation of aldehyde products can be tracked by monitoring the characteristic IR absorption bands of the C=C and C=O groups, respectively. acs.org Similarly, in-situ UV-Vis-NIR absorption spectroscopy can be used, especially when colored species or catalysts are involved, to track reaction progress by observing changes in the absorption spectra over time. nih.gov
Recent advancements have also explored the use of zero-field NMR for in-situ reaction monitoring, which has the advantage of being insensitive to the magnetic susceptibility issues that can plague high-field NMR in heterogeneous or complex systems, even allowing for analysis inside metal reactors. chemrxiv.org While not specifically applied to this compound in the available literature, these advanced methods represent the frontier of real-time analysis for chemical transformations, including alkene oligomerization, metathesis, or hydrogenation. researchgate.netchemrxiv.orgufl.edu
Environmental Fate and Atmospheric Chemistry Research of 5 Methyl 3 Heptene
Atmospheric Degradation Mechanisms
The primary pathways for the atmospheric removal of 5-methyl-3-heptene involve reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The dominant degradation process during the daytime is photo-oxidation initiated by OH radicals, while at night, reactions with ozone and nitrate radicals become more significant.
The gas-phase reaction with hydroxyl radicals is the most significant atmospheric loss process for this compound. This reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a substituted alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), lead to the formation of various oxygenated products and contribute to ozone production.
The products of these photo-oxidation reactions are typically smaller, more oxygenated volatile organic compounds (VOCs), as well as less volatile compounds that can partition to the aerosol phase. For example, the photo-oxidation of other aromatic compounds in the presence of NOx has been shown to produce various carbonyl compounds, such as benzaldehyde (B42025) and methylglyoxal. copernicus.org
The reaction of this compound with ozone, known as ozonolysis, is another important atmospheric degradation pathway, particularly during nighttime or in areas with high ozone concentrations. This reaction involves the [3+2] cycloaddition of ozone to the double bond, forming an unstable primary ozonide (POZ) or molozonide. acs.org This intermediate quickly decomposes to form a carbonyl compound and a Criegee intermediate (CI). acs.orgaaqr.org
The fate of the Criegee intermediate is critical in determining the subsequent chemical products and the potential for secondary organic aerosol (SOA) formation. acs.org Criegee intermediates are highly reactive and can undergo unimolecular decay or react with other atmospheric species like water vapor, SO₂, and NOx. aaqr.orgresearchgate.net These reactions can lead to the formation of low-volatility products that can nucleate to form new particles or condense onto existing aerosols, thus contributing to SOA mass. aaqr.org
The SOA yield from the ozonolysis of alkenes is influenced by the structure of the parent hydrocarbon. nih.gov For instance, studies on cycloalkenes have shown that the SOA yield increases with the number of carbons in the ring and is enhanced by the presence of a methyl group at a double-bonded site. nih.gov While specific SOA yield data for this compound is not available, research on other alkenes indicates that ozonolysis is a significant pathway for SOA formation. nih.govresearchgate.netresearchgate.net For example, the ozonolysis of various sesquiterpenes has been shown to have an average SOA yield of 0.53. researchgate.net The formation of oligomers from the reactions of stabilized Criegee intermediates is also a proposed mechanism for SOA production. researchgate.netcopernicus.org
Photo-oxidation Processes and Hydroxyl Radical (OH) Initiated Reactions
Role in Tropospheric Chemistry and Photochemical Smog Formation
As a volatile organic compound, this compound plays a role in tropospheric chemistry, particularly in the formation of photochemical smog. ontosight.ai The oxidation of VOCs like this compound in the presence of nitrogen oxides (NOx) and sunlight leads to the production of ground-level ozone, a key component of smog. fiveable.meresearchgate.net
The photochemical ozone creation potential (POCP) is a metric used to quantify the ability of a VOC to generate tropospheric ozone. acs.orgescholarship.org This index is calculated based on the VOC's reaction rate with OH radicals and the subsequent chemical reactions that produce ozone. escholarship.orgmst.dk VOCs with higher reactivity towards OH radicals generally have a higher POCP. escholarship.org Although a specific POCP value for this compound is not provided, its reactivity with OH radicals suggests it would contribute to ozone formation. The process begins with the oxidation of the VOC by the hydroxyl radical (OH•), a highly reactive molecule. fiveable.me
The products of this compound degradation, such as aldehydes and ketones, can also participate in further photochemical reactions, contributing to the complexity of urban and regional air pollution.
Modeling Atmospheric Lifetime and Transformation Products
The atmospheric lifetime of this compound is determined by the sum of its loss rates due to reactions with OH radicals, ozone, and nitrate radicals. The lifetime (τ) with respect to a specific oxidant is the inverse of the product of the reaction rate constant (k) and the average concentration of that oxidant ([X]).
τ = 1 / (k * [X])
Given the high reactivity of alkenes with OH radicals, the lifetime of this compound is expected to be relatively short, on the order of hours to a day, depending on the concentration of atmospheric oxidants. For instance, the tropospheric lifetime for some alkenes with respect to ozone can be in excess of 1,000 years for alkanes, but much shorter for more reactive species. oup.com
Modeling the transformation products of this compound is complex and involves understanding the detailed chemical mechanisms of its degradation pathways. The initial oxidation products, such as aldehydes, ketones, and organic nitrates, can undergo further oxidation, photolysis, or deposition. Some of the less volatile products can contribute to the formation and growth of SOA. copernicus.org For example, the photo-oxidation of gasoline vehicle emissions, which contain various hydrocarbons, leads to the formation of SOA composed of compounds ranging from C1 to C14 with multiple oxygen atoms. copernicus.org
Biological and Bio Inspired Research Involving 5 Methyl 3 Heptene
Identification in Natural Sources and Biological Systems
5-Methyl-3-heptene is an organic compound that has been identified in various natural sources, including plant emissions and as a component of certain insect pheromones. ontosight.ai
Research on Plant Emissions
Volatile organic compounds (VOCs) are crucial for plant communication and defense. While specific research focusing solely on this compound in plant emissions is limited, studies on the general composition of plant volatiles often list various branched hydrocarbons. For instance, research on plant-insect interactions and the manipulation of plant volatile emissions for pest management has identified a wide array of compounds. uwo.ca These studies often involve the analysis of the complex mixtures of VOCs that plants release to attract pollinators, repel herbivores, or warn neighboring plants of threats. uwo.ca The presence of branched alkenes like this compound in these emissions suggests a potential role in these ecological interactions, although its specific function remains an area for further investigation.
Investigations into Insect Pheromone Communication Systems
This compound has been noted for its role as a component in insect pheromone systems. ontosight.ai Pheromones are chemical signals used by insects for a variety of social behaviors, including mating, aggregation, and alarm. The structural diversity of these compounds is vast, and even small, branched hydrocarbons can play a significant role.
Research into the chemical ecology of social insects, particularly ants, has revealed the importance of various ketones and hydrocarbons as alarm pheromones. For example, 4-methyl-3-heptanone (B36217) is a well-known alarm pheromone in several ant species. oup.com While not identical, the structural similarity to this compound suggests that such branched hydrocarbons are part of the chemical vocabulary of insects. The specific role and activity of this compound in these systems would depend on the insect species and the other components of the pheromone blend. The chirality of methyl-branched pheromones is often crucial for their biological activity, adding another layer of complexity to their function in species-specific communication. researchgate.net
Bio-inspired Synthetic Routes and Biocatalysis for Related Compounds
The synthesis of branched alkenes like this compound can be approached through various methods, some of which are inspired by biological processes. Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules, often employing enzymatic or catalytic processes under mild conditions.
One approach to synthesizing alkenes is through the dehydration of corresponding alcohols. smolecule.com For instance, 5-methyl-3-heptanol (B97940) can be converted to this compound. This process can be achieved using traditional chemical catalysts, but there is growing interest in biocatalytic methods.
Furthermore, the conversion of biomass-derived ketones to alkenes represents a sustainable and bio-inspired approach. smolecule.commdpi.com For example, 5-methyl-3-heptanone, which can be derived from biomass, can be catalytically converted to a mixture of this compound and other C8 alkenes and alkanes. mdpi.com This type of hydrodeoxygenation reaction, often using bifunctional catalysts, mimics biological pathways where compounds are modified through a series of reduction and dehydration steps. mdpi.com
The development of bioorthogonal click chemistry and the use of enzymes like decarboxylases in combination with polyketide synthases (PKS) are at the forefront of bio-inspired synthetic strategies. chemrxiv.orgacs.org While not yet applied specifically to this compound, these methods offer a blueprint for the future microbial production of a wide range of hydrocarbons, including branched alkenes. acs.orgbiofueljournal.com
Metabolomic and Biotransformation Studies of Branched Alkenes
The study of how organisms metabolize and transform branched alkenes is crucial for understanding their biological activity and environmental fate. While specific metabolomic studies on this compound are not extensively documented, research on the biotransformation of alkanes and alkenes by microorganisms provides valuable insights.
Bacteria, in particular, have evolved diverse pathways to degrade hydrocarbons. Anaerobic metabolism of alkenes can involve the oxidation of the double bond or the addition of other molecules across it. nih.gov For instance, the bacterium Desulfatibacillum aliphaticivorans can metabolize 1-alkenes into fatty acids and alcohols. nih.gov
In yeasts, the degradation of alkanes typically begins with hydroxylation by a cytochrome P450 monooxygenase system, followed by oxidation to a fatty acid, which then enters the β-oxidation pathway. ufs.ac.za Branched-chain hydrocarbons can be more resistant to degradation due to steric hindrance at the site of the branch. ufs.ac.za
Enzymes such as peroxygenases from fungi have been shown to catalyze the epoxidation of various alkenes, including branched ones. nih.gov This represents a key biotransformation pathway that can lead to the formation of more water-soluble and reactive compounds.
The table below summarizes some of the key enzymes and pathways involved in the biotransformation of alkenes.
| Enzyme/Pathway | Organism Type | Reaction Type | Products |
| Alkylsuccinate synthase | Anaerobic Bacteria | Fumarate addition | Alkylsuccinates |
| Cytochrome P450 Monooxygenase | Yeasts, Bacteria | Hydroxylation | Alcohols, Fatty Acids |
| Peroxygenase | Fungi | Epoxidation, Hydroxylation | Epoxides, Alcohols |
| Acyl-ACP Reductase (AAR) | Microorganisms | Reduction | Fatty Aldehydes |
Q & A
Q. What are the established synthetic routes for 5-Methyl-3-heptene, and how do reaction conditions influence isomer distribution?
- Methodological Answer : this compound is synthesized via acid-catalyzed dehydration of secondary alcohols or Wittig reactions. For example, using H₂SO₄ as a catalyst, the elimination reaction favors the formation of the trans isomer due to steric hindrance. Reaction temperature (80–120°C) and solvent polarity significantly affect the cis/trans ratio. Gas chromatography-mass spectrometry (GC-MS) can quantify isomer distribution, with retention times varying by ~0.3–0.5 minutes between isomers .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H NMR : Peaks at δ 5.3–5.5 ppm (alkene protons) and δ 1.6–2.1 ppm (methyl groups adjacent to the double bond) confirm regiochemistry.
- IR Spectroscopy : C=C stretching at ~1640–1680 cm⁻¹ and C-H bending at 900–1000 cm⁻¹ distinguish cis/trans configurations.
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 112 for molecular ion) validate purity. Cross-referencing with databases like PubChem ensures accuracy .
Q. What are the key physical properties of this compound relevant to experimental design?
- Methodological Answer :
- Density : 0.71 g/cm³ at 20°C, critical for solvent selection in biphasic reactions.
- Boiling Point : ~120–125°C, influencing distillation conditions.
- Isomer Stability : Trans isomers exhibit lower enthalpy (ΔH ~2–3 kJ/mol) due to reduced steric strain. These properties should guide storage (under nitrogen, 4°C) and reaction setups .
Advanced Research Questions
Q. How does stereochemistry impact the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Cis isomers exhibit higher reactivity due to favorable orbital alignment. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts transition state energies, while experimental kinetic studies (monitored via UV-Vis or HPLC) reveal rate differences. For example, cis-5-Methyl-3-heptene reacts 1.5× faster with maleic anhydride than the trans isomer .
Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in enthalpy of combustion (ΔHc) arise from impurities or calibration errors. To resolve:
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) induce asymmetry in epoxidation. Reaction conditions:
Q. How does this compound behave under high-pressure conditions relevant to industrial catalysis?
Q. What computational models best predict the environmental fate of this compound?
- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN model) and octanol-water partition coefficients (Kow ~3.1). Experimental validation via OECD 301F test (78% degradation in 28 days) aligns with model outputs. Molecular dynamics simulations (AMBER force field) predict soil adsorption coefficients .
Methodological & Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Specify catalyst loading (e.g., 5 mol% H₂SO₄), reaction time (2–4 hr), and purification steps (e.g., silica gel chromatography, Rf = 0.3 in hexane).
- Data Sharing : Publish raw NMR/GC-MS files in repositories like Zenodo. Cross-validate with independent labs using identical equipment (e.g., Agilent 7890B GC) .
Q. What are the ethical guidelines for reporting this compound research involving human or animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
